molecular formula C19H18N6O2S B2414047 6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 1903631-60-6

6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

Cat. No.: B2414047
CAS No.: 1903631-60-6
M. Wt: 394.45
InChI Key: WARAERSJBSKHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C19H18N6O2S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-propan-2-yloxy-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-12(2)27-18-6-3-13(9-20-18)19(26)21-10-17-23-22-16-5-4-15(24-25(16)17)14-7-8-28-11-14/h3-9,11-12H,10H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARAERSJBSKHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure that includes:

  • An isopropoxy group
  • A triazolo-pyridazine moiety
  • A nicotinamide group

This structural diversity is believed to contribute to its biological efficacy.

Biological Activity Overview

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit various biological activities, including anticancer properties and kinase inhibition. The following sections summarize key findings related to the biological activity of this compound.

1. Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The compound 12e , a derivative of triazolo-pyridazine, showed promising results with IC50 values indicating potent cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

The mechanism by which these compounds exert their anticancer effects often involves inhibition of specific kinases such as c-Met. The inhibition of c-Met kinase has been linked to reduced proliferation and increased apoptosis in cancer cells.

Table 2: Inhibitory Activity Against c-Met Kinase

CompoundIC50 (μM)
12e0.090
Foretinib0.019

The compound 12e demonstrated comparable inhibitory activity against c-Met kinase to Foretinib, a known therapeutic agent .

Case Studies

Several studies have investigated the biological activity of triazolo-pyridazine derivatives:

  • Study on Cytotoxicity and Apoptosis Induction :
    • The study evaluated the cytotoxic effects of various derivatives on cancer cell lines using the MTT assay.
    • Results indicated that compounds not only inhibited cell growth but also induced apoptosis as evidenced by flow cytometry analysis .
  • Kinase Inhibition Studies :
    • In vitro assays revealed that certain derivatives significantly inhibited c-Met kinase activity.
    • These findings suggest that targeting c-Met could be a viable strategy for developing new anticancer therapies .

Q & A

Basic Research Questions

What are the optimal synthetic routes and critical reaction conditions for synthesizing 6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide?

Methodological Answer:

  • Step 1: Core Heterocycle Formation
    • Synthesize the triazolo-pyridazine core via cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
    • Optimize reaction time (typically 12–24 hours) and temperature (80–100°C) to maximize yield .
  • Step 2: Thiophene Incorporation
    • Introduce the thiophen-3-yl group via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative under inert atmosphere .
  • Step 3: Methylnicotinamide Functionalization
    • Perform nucleophilic substitution or amide coupling using EDCI/HOBt as activating agents in dichloromethane or THF .
  • Monitoring & Purification
    • Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography. Confirm purity (>95%) with HPLC .

What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry of triazole-pyridazine and thiophene substituents .
  • High-Resolution Mass Spectrometry (HRMS):
    • Validate molecular weight (e.g., ESI-HRMS in positive ion mode) to distinguish from analogs .
  • Infrared Spectroscopy (IR):
    • Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Chromatography:
    • HPLC with UV detection (λ = 254 nm) to quantify purity; UPLC-MS for trace impurity profiling .

Advanced Research Questions

How can researchers address unexpected reaction byproducts during synthesis?

Methodological Answer:

  • Root Cause Analysis:
    • Use LC-MS to identify byproducts (e.g., incomplete coupling or oxidation of thiophene).
    • Adjust reaction parameters: Reduce oxygen exposure for thiophene-containing intermediates, or optimize catalyst loading in cross-coupling steps .
  • Mitigation Strategies:
    • Introduce scavenger resins (e.g., QuadraSil™ MP for Pd removal) post-coupling .
    • Employ gradient recrystallization (e.g., methanol/water) to isolate target compound .

How should contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Orthogonal Assays:
    • Validate target engagement using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) .
  • Structural Comparisons:
    • Compare X-ray co-crystallography data with analogs (e.g., triazolo-pyridazine derivatives in ) to identify critical binding motifs .
  • Dosage Optimization:
    • Re-evaluate dose-response curves in enzyme inhibition assays (IC₅₀) and adjust for solubility limitations (use DMSO stocks <0.1%) .

What methodologies are recommended for pharmacokinetic (PK) studies of this compound?

Methodological Answer:

  • In Vitro ADME Profiling:
    • Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition screening .
  • In Vivo PK:
    • Administer IV/PO doses in rodent models; collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
    • Quantify compound levels via LC-MS/MS with deuterated internal standards .
  • Tissue Distribution:
    • Use whole-body autoradiography or homogenization followed by extraction and LC-MS analysis .

How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Derivative Synthesis:
    • Modify substituents systematically:
  • Triazole region : Replace thiophene-3-yl with thiophene-2-yl or furan .
  • Nicotinamide chain : Test trifluoromethyl () vs. methoxy variants .
  • Biological Testing:
    • Screen derivatives against target panels (e.g., kinases, GPCRs) using fluorescence polarization or radioligand binding .
  • Computational Modeling:
    • Perform molecular docking (AutoDock Vina) and MD simulations to correlate substituent effects with binding energy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.